molecular formula C14H11N3OS2 B2736558 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 380431-13-0

5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B2736558
CAS No.: 380431-13-0
M. Wt: 301.38
InChI Key: XJOJTXVYSRMVJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves the reaction of 4-phenoxyaniline with thiocarbohydrazide under specific conditions. The reaction typically requires a solvent, such as ethanol, and is carried out under reflux conditions . The product is then purified through recrystallization.

Chemical Reactions Analysis

5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Phenoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-phenoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c19-14-17-16-13(20-14)15-10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOJTXVYSRMVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NNC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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